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Compound of Interest

Compound Name: 1-Ethynyl-4-fluorobenzene

Cat. No.: B014334

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 1-Ethynyl-4-
fluorobenzene and its derivatives. Understanding the influence of various substituents on the
spectral characteristics of the core structure is crucial for the rational design of novel
compounds in medicinal chemistry and materials science. This document summarizes key
experimental data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy,
offering a valuable resource for the identification and characterization of these molecules.

Spectroscopic Data Comparison

The following tables summarize key spectroscopic data for 1-Ethynyl-4-fluorobenzene and a
selection of its derivatives. This data facilitates a direct comparison of the effects of different
substituents on chemical shifts and vibrational frequencies.

Table 1: *H NMR Spectroscopic Data of 1-Ethynyl-4-fluorobenzene and Derivatives

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b014334?utm_src=pdf-interest
https://www.benchchem.com/product/b014334?utm_src=pdf-body
https://www.benchchem.com/product/b014334?utm_src=pdf-body
https://www.benchchem.com/product/b014334?utm_src=pdf-body
https://www.benchchem.com/product/b014334?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Acetylenic H Aromatic H (6, Other H (9,
Compound Solvent
(3, ppm) ppm) ppm)
1-Ethynyl-4-
CDCls ~3.0-3.1 ~6.9-7.5 (m) -
fluorobenzene
7.45-7.50 (m,
1-Fluoro-4-((4- 4H), 7.03 (t, J =
3.83 (s, 3H, -
methoxyphenyl)e  CDCls - 8.9 Hz, 2H), 6.88
OCH3)[1]
thynyl)benzene (d, J=9.2 Hz,
2H)
8.19 (d, J=8.4
1-Ethynyl-4-
] CDCls 3.36 (s) Hz, 2H), 7.64 (d, -[2]
nitrobenzene
J=8.7 Hz, 2H)
6.11(d,J=7.0
(2)-1-fluoro-4-(2- 7.56 —7.51 (m,
. Hz, 1H), 5.19 (d,
methoxyvinyl)be CDCls - 2H), 6.99 — 6.94
J=7.0 Hz, 1H),
nzene (m, 2H)

3.78 (s, 3H)[3]

Table 2: 13C NMR Spectroscopic Data of 1-Ethynyl-4-fluorobenzene and Derivatives
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Acetylenic C Aromatic C (6, Other C (9,
Compound Solvent
(3, ppm) ppm) ppm)
~115 (d), ~118,
1-Ethynyl-4-
- ~77,~83 ~134 (d), ~162 -
fluorobenzene
(d)
162.28 (d, JC-F
= 247.9 Hz),
159.63, 133.25
1-Fluoro-4-((4- (d,JC-F=7.6
methoxyphenyl)e  CDCls 88.97, 86.94 Hz), 132.98, 55.29 (-OCHBs)[1]
thynyl)benzene 119.63, 115.56
(d,JC-F=21.9
Hz), 115.13,
113.99
147.38, 145.67,
1-Ethynyl-4-

] CDCls
nitrobenzene

137.15, 126.22,
124.45, 121.05

-[4]

(2)-1-fluoro-4-(2-
methoxyvinyl)be CDCls

nzene

167.75, 147.43,
147.41, 130.94,
128.85, 115.03,
114.86

104.60, 65.59]3]

Table 3: IR Spectroscopic Data of 1-Ethynyl-4-fluorobenzene and Derivatives
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Other Key
. v(C=C) V(=C-H) Vv(C-F)
Compound Medium Bands
(cm™?) (cm™?) (cm™?)
(cm™)
Aromatic C-H
stretch
1-Ethynyl-4- (~3000-
fluorobenzen Neat ~2100-2120 ~3300-3310 ~1230 3100),
e Aromatic
C=C stretch
(~1450-1600)
1-Fluoro-4- 2971, 2846,
((4- 1605, 1513,
methoxyphen  Neat 1288, 1253,
yhethynyl)be 1092, 1029,
nzene 838, 824[1]
NO2
symmetric
1-Ethynyl-4-
] KBr Wafer and
nitrobenzene )
asymmetric
stretches
Aromatic C-H
stretch (3000-
1-Ethynyl-2-
3100),
fluoro-4- ~2100- ~3300- )
Aromatic
methoxybenz 2120[5] 3310[5]
C=C stretch
ene

(1450-1600)
[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectra were recorded on a BRUKER Avance Ill 500MHz spectrometer or a Varian 400
MHz spectrometer.[6] Chemical shifts (d) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard, with the residual solvent peak used as a
reference. Coupling constants (J) are reported in Hertz (Hz). Samples were typically dissolved
in deuterated chloroform (CDCIs).

Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a
Bruker Tensor 27 FT-IR or a PerkinElmer ATR-FT-IR spectrometer.[7] Spectra were typically
obtained from neat samples using an Attenuated Total Reflectance (ATR) accessory or from
KBr pellets.[8] Wavenumbers are reported in reciprocal centimeters (cm™1).

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic
analysis of 1-Ethynyl-4-fluorobenzene derivatives.

Starting Materials . .
(e.g., 4-Fluoroiodobenzene, |~ (Cliwse-{Clopling Re:actmn AepEmE W(')rkup > (Clallu Purified Derivative
Substituted Acetylene) (e.g., Sonogashira) & Extraction Chromatography
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Caption: General synthesis workflow for derivatives.
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Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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